Betamethasone 11,21-diacetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is known for its efficacy in treating a range of conditions due to its ability to modulate gene expression and suppress the immune response. The compound's therapeutic applications are vast, ranging from dermatological treatments to managing chronic inflammation and autoimmune disorders7.
Betamethasone derivatives, such as betamethasone dipropionate, are widely used in dermatology for their anti-inflammatory effects. They have been shown to be effective in suppressing inflammation in conditions like endotoxin-induced uveitis3. Moreover, novel 12β-substituted analogs of betamethasone have been synthesized and tested for their topical anti-inflammatory potency, showing promising results without systemic absorption, which is crucial for minimizing side effects4.
In the context of metabolism, betamethasone derivatives have been studied for their effects on glycogen storage in fetal rat liver. Betamethasone 17,21-dipropionate has been shown to suppress glycogen accumulation, affecting metabolites of the glucogenic pathway and glycogen synthase activity1. This suppression of glycogen storage could have implications for managing metabolic disorders.
Understanding the pharmacokinetics of betamethasone is essential for its clinical application. Studies have investigated the pharmacokinetic properties of betamethasone after intramuscular administration, revealing that betamethasone phosphate is readily absorbed, while betamethasone acetate acts as a prodrug, providing sustained-release characteristics6.
The immunosuppressive action of betamethasone derivatives is beneficial in managing autoimmune diseases. The biologic effects and duration of activity of betamethasone 17,21-dipropionate have been studied in rats and dogs, demonstrating its potency and efficacy as a depot preparation for extended immunosuppression8.
Betamethasone derivatives have also been shown to increase the survival time of adrenalectomized rats, indicating their potential use in managing adrenal insufficiency and related conditions5.
Betamethasone 11,21-diacetate is classified as a corticosteroid, specifically a glucocorticoid. It is synthesized from naturally occurring steroids such as progesterone or pregnenolone through various chemical modifications. The compound is recognized under the Chemical Abstracts Service number 330157-05-6 and has a molecular formula of C26H33FO7.
The synthesis of betamethasone 11,21-diacetate typically involves several key steps:
Betamethasone 11,21-diacetate can undergo various chemical reactions typical for steroids:
These reactions are significant for modifying the pharmacokinetic properties of the drug .
Betamethasone 11,21-diacetate exerts its effects primarily through:
These properties are crucial for formulation development in pharmaceutical applications.
Betamethasone 11,21-diacetate is widely used in clinical settings due to its potent anti-inflammatory properties. Its applications include:
Betamethasone 11,21-diacetate is a synthetic corticosteroid ester with the molecular formula C₂₆H₃₃FO₇, corresponding to a molecular weight of 476.53 g/mol [1] [3] . This formula accounts for the core betamethasone structure (a pregnane derivative) modified by acetate groups at both the 11β- and 21-hydroxyl positions. Precise mass spectrometry confirms an accurate mass of 476.221 g/mol [3] [9], consistent with its elemental composition. The molecular weight is critical for quantitative analytical applications, particularly in HPLC standardization for pharmaceutical impurity profiling [3] [7].
Table 1: Molecular Descriptors of Betamethasone 11,21-Diacetate
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₃FO₇ |
Molecular Weight (g/mol) | 476.53 |
Accurate Mass (g/mol) | 476.221 |
CAS Registry Number | 330157-05-6 |
XLogP3 (Partition Coefficient) | 3.3 [4] |
The compound possesses eight defined stereocenters with absolute configurations critical to its biological activity. The stereochemical designation is (8S,9R,10S,11S,13S,14S,16S,17R), reflecting the characteristic β-orientation of the 11-hydroxyl group and α-configuration of the 9-fluoro substituent inherent to the betamethasone scaffold [8] [10]. This precise three-dimensional arrangement governs receptor binding interactions. The 16β-methyl group further distinguishes it from dexamethasone (16α-methyl) and contributes to its distinct pharmacokinetic profile [4] [8]. Crystallographic studies confirm that these stereocenters remain rigidly fixed in the solid state, forming specific hydrogen-bonding networks that influence crystal packing and stability [8].
The systematic IUPAC name is:[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate [3] [10].
Standardized molecular representations facilitate computational chemistry and database searches:
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@H](C[C@]2(C)[C@@]1(O)C(=O)COC(=O)C)OC(=O)C
[9] [10] GTECTIGXIMGLJQ-UPJXLQJGSA-N
[4] [10] These notations explicitly encode stereochemistry and functional groups, enabling precise chemical identification and differentiation from related steroids like betamethasone valerate or dipropionate [4] [10].
Experimental data indicates low water solubility due to its highly lipophilic diacetate structure. The predicted LogP (XLogP3) value of 3.3 [4] suggests moderate hydrophobicity, favoring solubility in organic solvents like acetonitrile, methanol, and chloroform. This property is exploited in chromatographic separations where it elutes later than more polar betamethasone derivatives [3] [6]. While direct solubility measurements are limited in the literature, its structural similarity to triamcinolone diacetate implies enhanced solubility in polar aprotic solvents compared to non-esterified corticosteroids [8]. The diacetate modification increases membrane permeability compared to betamethasone alcohol, a property relevant to its role as a metabolic intermediate or degradation product [4] [6].
Thermal degradation follows first-order kinetics, with degradation rates highly dependent on pH, solvent polarity, and ionic strength. Maximum stability occurs under mildly acidic conditions (pH 4–5) [6]. Degradation proceeds via two primary pathways:
Table 2: Degradation Kinetics of Betamethasone Esters under Thermal Stress (40°C)
Parameter | Betamethasone Valerate | Betamethasone Dipropionate | Betamethasone 11,21-Diacetate Context |
---|---|---|---|
Optimal pH Stability | 4.0–5.0 | 3.5–4.5 | Comparable (pH 4–5) |
Rate Constant (kobs h⁻¹) | 0.399–9.07 × 10⁻³ | 0.239–1.87 × 10⁻³ | Similar magnitude expected |
Primary Degradants | 21-valerate, alcohol | 17-propionate, 21-propionate, alcohol | 11/21-monoacetates, alcohol [6] |
Phosphate ions exhibit a stabilizing effect, with second-order inhibition rate constants (k') ranging from 1.30–3.02 × 10⁻⁶ M⁻¹s⁻¹ [6]. Degradation accelerates in alkaline media due to hydroxide-ion catalyzed hydrolysis and in highly polar solvents due to enhanced solvation of transition states [6].
While direct crystal structure data for betamethasone 11,21-diacetate is limited, studies on structurally analogous glucocorticoid diesters (e.g., triamcinolone diacetate) reveal a strong tendency for pseudopolymorphism (solvate formation) [8]. Triamcinolone diacetate forms multiple channel-type solvates with acetonitrile, methylene chloride, and other solvents, where solvent molecules occupy tunnels within a conserved hydrogen-bonded steroid framework [8]. Desolvation under mild conditions (room temperature/vacuum) typically yields the thermodynamically stable Form A, whereas aggressive desolvation (elevated temperatures) generates amorphous residues or metastable polymorphs [8]. This behavior implies that betamethasone 11,21-diacetate likely exhibits similar polymorphism, impacting purification strategies and analytical reference standard handling. Storage at -20°C is recommended for long-term stability [3], likely mitigating solid-state transitions or degradation.
Table 3: Comparative Structural Features of Selected Corticosteroid Diesters
Compound | Key Structural Features | Polymorphism/Solvate Behavior |
---|---|---|
Betamethasone 11,21-diacetate | 11β,21-di-OAc; 9α-F; 16β-CH₃ | Expected pseudopolymorphs based on analogs |
Triamcinolone diacetate | 11β,21-di-OAc; 9α-F; 16α-OH | Multiple channel solvates; 3 structure types [8] |
Betamethasone valerate | 17β-valerate; 21-OH; 9α-F; 16β-CH₃ | Forms esters, migration/hydrolysis [6] |
Betamethasone dipropionate | 17β-propionate; 21-propionate; 9α-F; 16β-CH₃ | Degrades to 17-monoester, alcohol [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7